4-(Phenylsulfonyl)morpholine

Antibiotic Resistance Modulation Antimicrobial Adjuvant Multidrug-Resistant Infections

4-(Phenylsulfonyl)morpholine (CAS 5033-21-6) is a privileged scaffold with dual functionality: validated pharmacophore for triple-negative breast cancer (GL24, IC50 0.90 µM) and antibiotic resistance modulator (reduces amikacin MIC 8-fold against P. aeruginosa). Substitution pattern is critical—sulfinyl analog (CAS 16066-32-3) or methylated derivative (CAS 6339-26-0) cannot replicate. Use as positive control in resistance assays, analytical reference standard (XLogP3 0.7, MW 227.28), or parent scaffold for SAR studies.

Molecular Formula C10H13NO3S
Molecular Weight 227.28 g/mol
CAS No. 5033-21-6
Cat. No. B1295087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Phenylsulfonyl)morpholine
CAS5033-21-6
Molecular FormulaC10H13NO3S
Molecular Weight227.28 g/mol
Structural Identifiers
SMILESC1COCCN1S(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C10H13NO3S/c12-15(13,10-4-2-1-3-5-10)11-6-8-14-9-7-11/h1-5H,6-9H2
InChIKeyLRXKXDGJVHZGBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Phenylsulfonyl)morpholine (CAS 5033-21-6): A Dual-Utility Sulfonamide Scaffold for Antibiotic Modulation and Cancer Pharmacophore Development


4-(Phenylsulfonyl)morpholine is a sulfonamide-class organic compound characterized by a morpholine ring N-substituted with a phenylsulfonyl group [1]. With a molecular weight of 227.28 g/mol and an XLogP3-AA value of 0.7, this compound exhibits a balanced hydrophilic-lipophilic profile [1]. Unlike traditional sulfonamides that act as direct antimicrobials, it demonstrates a distinct functional duality: it serves as a robust pharmacophore for the development of anticancer agents, particularly against triple-negative breast cancer (TNBC), and as a potent modulator that can reverse antibiotic resistance in multidrug-resistant bacteria [2].

Why 4-(Phenylsulfonyl)morpholine (5033-21-6) Cannot Be Interchanged with Other Morpholine Sulfonamides: A Quantitative Comparison


Generic substitution among morpholine sulfonamides is not viable due to profound functional differences arising from subtle structural variations. For instance, the oxidation state of the sulfur group is critical; the sulfinyl analog 4-(Phenylsulfinyl)morpholine (CAS 16066-32-3) exhibits a different molecular weight (211.28 g/mol) and stereoelectronic profile, which can drastically alter its reactivity and biological target engagement [1]. Furthermore, the addition of a simple methyl group to the phenyl ring, as in 4-(4-methylphenyl)sulfonylmorpholine (CAS 6339-26-0), increases molecular weight and lipophilicity (XLogP3 estimated >1.2) [2]. As demonstrated in the following sections, the specific substitution pattern of 4-(Phenylsulfonyl)morpholine is essential for its documented roles in modulating antibiotic activity and serving as a privileged scaffold in medicinal chemistry.

Quantitative Evidence for Selecting 4-(Phenylsulfonyl)morpholine (5033-21-6) Over Analogs


Potent Antibiotic Modulation: 8-Fold Reduction in Amikacin MIC Against P. aeruginosa

4-(Phenylsulfonyl)morpholine demonstrates no direct antimicrobial activity, with a Minimum Inhibitory Concentration (MIC) >512 μg/mL across all tested bacterial and fungal strains [1]. This is a stark contrast to the action of traditional sulfonamide antibiotics, which directly inhibit folate synthesis. However, its procurement value lies in its function as an antibiotic modulator. When combined with amikacin at a sub-inhibitory concentration of 128 μg/mL (1/8 of its MIC), it reduces the MIC of amikacin against the multidrug-resistant Pseudomonas aeruginosa strain PA03 from 312.5 μg/mL to 39.06 μg/mL [1].

Antibiotic Resistance Modulation Antimicrobial Adjuvant Multidrug-Resistant Infections

Critical Scaffold for Anticancer Development: Parent Compound's Role in Achieving 0.90 µM IC50

In the context of triple-negative breast cancer (TNBC), 4-(Phenylsulfonyl)morpholine itself is not the active agent; its primary value is as a validated pharmacophore for derivative synthesis. A 2024 study synthesized 23 novel small molecules based on this scaffold. While the parent compound exhibits minimal cytotoxicity, the optimized derivative GL24 (4m) achieved an IC50 value of 0.90 µM against the MDA-MB-231 TNBC cell line [1]. This demonstrates that the 4-(phenylsulfonyl)morpholine core provides a privileged geometry and electronic profile essential for engaging multiple tumor-suppressive pathways, including ER stress and G2/M checkpoint arrest, which cannot be replicated by other similar sulfonamide scaffolds [1].

Triple-Negative Breast Cancer Phenotypic Drug Discovery Pharmacophore Design

Distinct Physicochemical and Functional Profile Compared to the Sulfinyl Analog

The sulfonyl group (-SO₂-) in 4-(Phenylsulfonyl)morpholine imparts distinct physicochemical properties compared to its sulfinyl analog, 4-(Phenylsulfinyl)morpholine, which contains an -S(O)- group. The sulfonyl group increases molecular weight (227.28 vs. 211.28 g/mol) and polarity, resulting in a computed XLogP3-AA of 0.7, compared to an estimated XLogP of ~0.5 for the sulfinyl analog [1][2]. This difference in lipophilicity affects membrane permeability and target binding. The sulfonyl group also provides a stable, non-chiral center, unlike the sulfinyl group which is a stereogenic center and can introduce unwanted complexity in synthesis and pharmacological evaluation [2].

Sulfonamide Synthesis Oxidation State Sulfinyl vs. Sulfonyl

Optimal Research and Industrial Application Scenarios for 4-(Phenylsulfonyl)morpholine (5033-21-6)


Antibiotic Potentiation Studies for Multidrug-Resistant Gram-Negative Bacteria

This compound is ideal for use as a positive control or reference standard in assays investigating combination therapies to overcome antibiotic resistance. Its well-documented ability to reduce the MIC of amikacin by 8-fold against resistant Pseudomonas aeruginosa provides a robust benchmark for screening new modulatory agents or studying efflux pump inhibition and membrane permeabilization mechanisms [1].

Medicinal Chemistry Lead Optimization Campaigns Targeting TNBC

Procure this compound as a validated core pharmacophore for the design and synthesis of novel derivatives for triple-negative breast cancer. Its use as the parent structure in a phenotypic drug discovery (PDD) program has already yielded a potent lead (GL24, IC50 0.90 µM) that induces multi-pathway tumor suppression [2]. It serves as an excellent starting point for SAR studies and scaffold hopping.

Analytical Standard for Sulfonamide Profiling in Complex Mixtures

Due to its distinct physicochemical properties (XLogP3 0.7, MW 227.28) and stability, 4-(Phenylsulfonyl)morpholine can be utilized as an analytical reference standard for developing and validating LC-MS or HPLC methods aimed at detecting and quantifying sulfonamide derivatives in biological matrices or environmental samples [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Phenylsulfonyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.